

Sodium 2-oxobutanoate- $^{13}\text{C},\text{d}_4$ CAS number and molecular formula

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Compound of Interest

Compound Name: Sodium 2-oxobutanoate- $^{13}\text{C},\text{d}_4$

Cat. No.: B12393640

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In-Depth Technical Guide: Sodium 2-oxobutanoate- $^{13}\text{C},\text{d}_4$

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate- $^{13}\text{C},\text{d}_4$ is a stable isotope-labeled derivative of sodium 2-oxobutanoate, a key intermediate in cellular metabolism. Its isotopic enrichment makes it an invaluable tool for researchers in metabolic studies, particularly in the fields of metabolic flux analysis (MFA) and isotope dilution mass spectrometry (IDMS). This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies for its use.

Core Compound Details

A summary of the key identifiers and properties of Sodium 2-oxobutanoate- $^{13}\text{C},\text{d}_4$ is provided below.

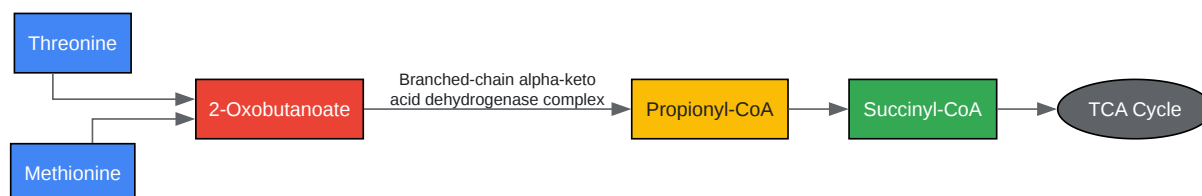
Property	Value
CAS Number	2483824-49-1[1]
Molecular Formula	C ₃ ¹³ CH ₂ D ₄ NaO ₃ [1]
Molecular Weight	130.1 g/mol [1]
Appearance	Solid
Solubility	Soluble in DMSO (10 mM)[1]

Metabolic Significance and Signaling Pathways

Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a crucial alpha-keto acid that participates in several metabolic pathways. It is primarily generated from the catabolism of the amino acids threonine and methionine.

The central metabolic fate of 2-oxobutanoate is its conversion to propionyl-CoA. This reaction is an oxidative decarboxylation catalyzed by the branched-chain alpha-keto acid dehydrogenase complex. Propionyl-CoA then enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA through a series of enzymatic reactions. This pathway is essential for cellular energy production and provides precursors for biosynthesis.

Due to its role as a metabolic intermediate, Sodium 2-oxobutanoate-¹³C,_d₄ is an excellent tracer for elucidating the flux through these pathways. By tracking the incorporation of its ¹³C and deuterium labels into downstream metabolites, researchers can quantify the rates of metabolic reactions and understand how different physiological or pathological conditions affect cellular metabolism.



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Figure 1: Metabolic degradation pathway of 2-oxobutanoate.

Experimental Protocols

The primary application of Sodium 2-oxobutanoate- $^{13}\text{C}_4$ is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 2-oxobutanoate and as a tracer in metabolic flux analysis studies.

Isotope Dilution Mass Spectrometry (IDMS) for 2-Oxobutanoate Quantification

This protocol outlines a general procedure for the quantification of 2-oxobutanoate in a biological sample, such as cell culture media or tissue homogenate.

1. Sample Preparation:

- To a known volume or weight of the biological sample, add a precise amount of Sodium 2-oxobutanoate- $^{13}\text{C}_4$ as an internal standard.
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).
- Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

- The analysis is typically performed on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Chromatography: Use a reversed-phase C18 column for separation. The mobile phases can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution should be optimized to achieve good separation of 2-oxobutanoate from other matrix components.

- Mass Spectrometry: The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI). The transitions for both the endogenous (light) and the labeled (heavy) 2-oxobutanoate are monitored using Multiple Reaction Monitoring (MRM).
 - Example MRM transitions (to be optimized for the specific instrument):
 - 2-oxobutanoate (light): Precursor ion (m/z) -> Product ion (m/z)
 - 2-oxobutanoate-¹³C,_d₄ (heavy): Precursor ion (m/z) -> Product ion (m/z)

3. Quantification:

- The concentration of endogenous 2-oxobutanoate is calculated by comparing the peak area ratio of the light to the heavy form with a standard curve prepared with known concentrations of the unlabeled compound and a fixed concentration of the labeled internal standard.

Metabolic Flux Analysis (MFA) using Sodium 2-oxobutanoate-¹³C,_d₄

This protocol provides a general workflow for a ¹³C-MFA experiment to trace the metabolism of 2-oxobutanoate.

1. Cell Culture and Labeling:

- Culture cells of interest to the desired confluency.
- Replace the standard culture medium with a medium containing a known concentration of Sodium 2-oxobutanoate-¹³C,_d₄. The concentration and labeling duration will depend on the specific cell type and the metabolic pathway being investigated.
- Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate.

2. Metabolite Extraction:

- After the labeling period, rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

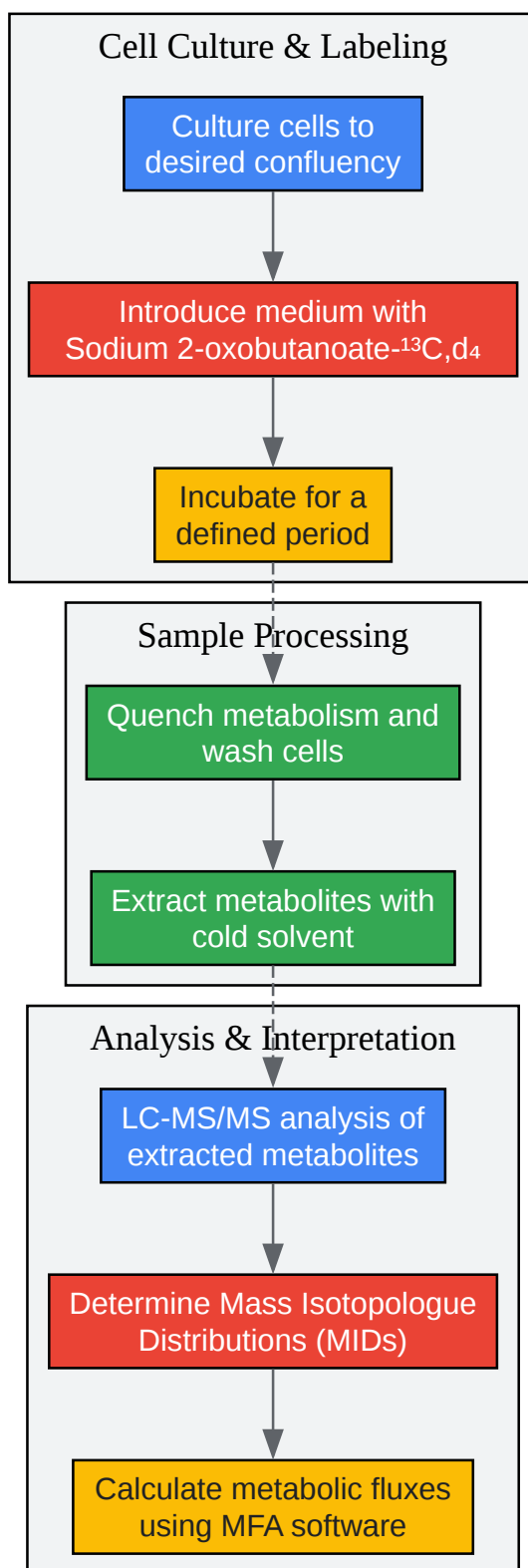
- Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis of Labeled Metabolites:

- Analyze the extracted metabolites using LC-MS/MS.
- The mass spectrometer is used to determine the mass isotopologue distribution (MID) of downstream metabolites of 2-oxobutanoate, such as propionyl-CoA and succinyl-CoA. This involves monitoring the different mass shifts corresponding to the incorporation of ^{13}C and deuterium atoms.

4. Data Analysis and Flux Calculation:

- The obtained MIDs are corrected for the natural abundance of isotopes.
- The corrected MIDs, along with a stoichiometric model of the relevant metabolic network, are used in specialized software (e.g., INFLUX, Metran) to calculate the metabolic fluxes.



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Figure 2: A typical workflow for a metabolic flux analysis experiment.

Data Presentation

While specific quantitative data for Sodium 2-oxobutanoate- $^{13}\text{C}_4\text{D}_4$ is not readily available in the public domain, the following table illustrates how data from an isotope tracing experiment could be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with Sodium 2-oxobutanoate- $^{13}\text{C}_4\text{D}_4$

Metabolite	M+0 (%)	M+1 (%)	M+2 (%)	M+3 (%)	M+4 (%)	M+5 (%)
Propionyl-CoA	10	5	15	60	10	0
Methylmalonyl-CoA	15	8	20	50	7	0
Succinyl-CoA	25	15	30	25	5	0
Malate	40	25	20	10	5	0
Citrate	50	20	15	10	5	0

M+n represents the fraction of the metabolite pool that contains 'n' heavy isotopes from the tracer.

Conclusion

Sodium 2-oxobutanoate- $^{13}\text{C}_4\text{D}_4$ is a powerful tool for researchers investigating cellular metabolism. Its use in isotope dilution mass spectrometry allows for the precise and accurate quantification of its endogenous counterpart, while its application in metabolic flux analysis provides detailed insights into the dynamics of metabolic pathways. The experimental protocols and data presentation formats provided in this guide serve as a foundation for scientists and drug development professionals to design and interpret their metabolic studies effectively.

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References

- 1. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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